molecular formula C7H10N2O2 B1294813 1,3-Diazaspiro[4.4]nonane-2,4-dione CAS No. 699-51-4

1,3-Diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1294813
CAS RN: 699-51-4
M. Wt: 154.17 g/mol
InChI Key: JTTFXYHJDZZDQK-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.1665 .


Molecular Structure Analysis

The molecular structure of 1,3-Diazaspiro[4.4]nonane-2,4-dione consists of a spirocyclic lactam that contains a nitrogen atom . The IUPAC Standard InChI is InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2, (H2,8,9,10,11) .


Physical And Chemical Properties Analysis

1,3-Diazaspiro[4.4]nonane-2,4-dione has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 37.9±0.4 cm3, and it has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a polar surface area of 58 Å2 and a molar volume of 117.3±5.0 cm3 .

Scientific Research Applications

Anticonvulsant Agent Research

1,3-Diazaspiro[4.4]nonane-2,4-dione and its derivatives are studied for their potential as anticonvulsant agents. A study explored the structure-property relationship of these compounds, revealing their comparable lipophilicities to standard anticonvulsant drugs like Phenytoin, suggesting their potential in anticonvulsant applications (Lazić et al., 2017).

Chemical Synthesis and Structural Analysis

Research has been conducted on the efficient synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives, which is essential for its application in various fields. Studies include the development of cascade processes for synthesizing derivatives (Nazarian & Forsyth, 2021), and improved synthesis methods for better yield and efficiency (Ji Zhiqin, 2004).

Crystal Structure Prediction and Analysis

Crystal structure prediction and analysis are crucial for understanding the properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives. Research in this area includes studies on the prediction and determination of crystal structures of certain derivatives (Willer et al., 2012).

Pharmacological Research

There is ongoing research into the pharmacological properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives. This includes their potential as muscarinic agonists, with implications in treating various neurological conditions (Ishihara et al., 1992). Additionally, studies on N-phenylamino derivatives of 1,3-Diazaspiro[4.4]nonane-1,3-dione have shown significant anticonvulsant properties, further highlighting its potential in medical applications (Kamiński et al., 2008).

properties

IUPAC Name

1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTFXYHJDZZDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220183
Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazaspiro[4.4]nonane-2,4-dione

CAS RN

699-51-4
Record name 1,3-Diazaspiro[4.4]nonane-2,4-dione
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Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural basis for the potential anticonvulsant activity of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones?

A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the study investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as potential anticonvulsant agents []. This suggests that modifications to the benzyl substituent at the 3-position of the 1,3-diazaspiro[4.4]nonane-2,4-dione core structure influence the compound's interaction with its biological target and, consequently, its anticonvulsant activity. The study likely explored how different substituents impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn could affect its binding affinity, target selectivity, and pharmacological activity. Further research, including detailed mechanistic studies, would be needed to elucidate the precise mode of action and identify the specific biological targets involved in the observed anticonvulsant effects.

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